3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione
Overview
Description
Jadomycin B is a unique benzoxazolophenanthridine antibiotic produced by the bacterium Streptomyces venezuelae ISP5230. It is known for its distinctive pentacyclic structure and its ability to inhibit Aurora-B kinase, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jadomycin B is produced by Streptomyces venezuelae ISP5230 following specific stress conditions such as heat shock, ethanol treatment, or phage infection . The production can be optimized by altering the carbon source, buffer, inoculum size, and timing of ethanol shock. For instance, using glucose as the carbon source, MOPS as a buffer, and low concentrations of phosphate can enhance production .
Industrial Production Methods: Industrial production of Jadomycin B involves cultivating Streptomyces venezuelae in nutrient-deprived media and inducing stress conditions like heat shock at 42°C or ethanol exposure. The highest yields are obtained when ethanol is added between 6 and 13 hours post-inoculation .
Chemical Reactions Analysis
Types of Reactions: Jadomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The incorporation of amino acids into its structure is a notable reaction, forming an oxazolone ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Amino acids are incorporated into the structure under specific conditions.
Major Products: The major products formed from these reactions include various jadomycin analogues with different amino acid side chains, which can affect their cytotoxic activities .
Scientific Research Applications
Jadomycin B has several scientific research applications:
Mechanism of Action
Jadomycin B exerts its effects primarily by inhibiting Aurora-B kinase, a critical enzyme in cell division. It competes with ATP for the kinase domain, blocking the phosphorylation of histone H3 on Ser10 . This inhibition disrupts mitosis and induces apoptosis in cancer cells . Additionally, Jadomycin B generates reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
- Jadomycin A
- Jadomycin S
- Jadomycin T
- Jadomycin F
Comparison: Jadomycin B is unique among its analogues due to its specific inhibition of Aurora-B kinase and its ability to incorporate various amino acids into its structure, forming different oxazolone rings . This flexibility allows for the generation of numerous analogues with potentially improved pharmacological properties .
Properties
IUPAC Name |
3-butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO9/c1-5-13(3)24-30(37)40-29-16-9-12(2)10-17(32)21(16)23-25(31(24)29)28(36)22-15(27(23)35)7-6-8-19(22)39-20-11-18(33)26(34)14(4)38-20/h6-10,13-14,18,20,24,26,29,32-34H,5,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBSCJRAEMDCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)OC6CC(C(C(O6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149633-99-8 | |
Record name | Jadomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149633998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.